

# Basic properties and synthesis of KL140061A-d4.

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## Compound of Interest

Compound Name: KL140061A-d4

Cat. No.: B12407553

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An In-Depth Technical Guide to **KL140061A-d4**: Properties and Synthesis For Researchers, Scientists, and Drug Development Professionals

## Abstract

**KL140061A-d4** is the deuterated form of KL140061A, a potent and selective covalent inhibitor of the K-Ras(G12C) mutant protein. The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a pivotal signaling protein, and the G12C mutation is a common driver in various cancers. This document provides a comprehensive overview of the basic properties and a putative synthesis protocol for **KL140061A-d4**, intended for an audience of researchers, scientists, and professionals in the field of drug development. The inclusion of deuterium in the molecule is intended to improve its pharmacokinetic profile by leveraging the kinetic isotope effect to slow down metabolism.

## Basic Properties of KL140061A and KL140061A-d4

KL140061A is identified as 1-(3,5-difluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide. The "-d4" designation in **KL140061A-d4** indicates the replacement of four hydrogen atoms with deuterium. Based on the chemical structure, this deuteration is likely on the propyl group attached to the tetrahydroquinoline nitrogen.

Table 1: Physicochemical Properties of KL140061A and **KL140061A-d4**

Property	KL140061A (Parent Compound)	KL140061A-d4 (Deuterated)	Data Source/Reference
IUPAC Name	1-(3,5-difluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide	1-(3,5-difluoro-4-methylphenyl)-N-(2-oxo-1-(propyl-d4)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (putative)	[1]
Molecular Formula	C20H22F2N2O3S	C20H18D4F2N2O3S	[1]
Molecular Weight	424.47 g/mol	428.52 g/mol (approx.)	Calculated
Appearance	White to off-white solid (presumed)	White to off-white solid (presumed)	N/A
Solubility	DMSO (presumed)	DMSO (presumed)	N/A
Melting Point	Not available	Not available	N/A
Boiling Point	Not available	Not available	N/A
pKa	Not available	Not available	N/A

Note: Specific experimental data for KL140061A and its deuterated form are not publicly available. The information presented is based on available chemical supplier data and general knowledge of similar compounds.

## Biological Activity and Mechanism of Action

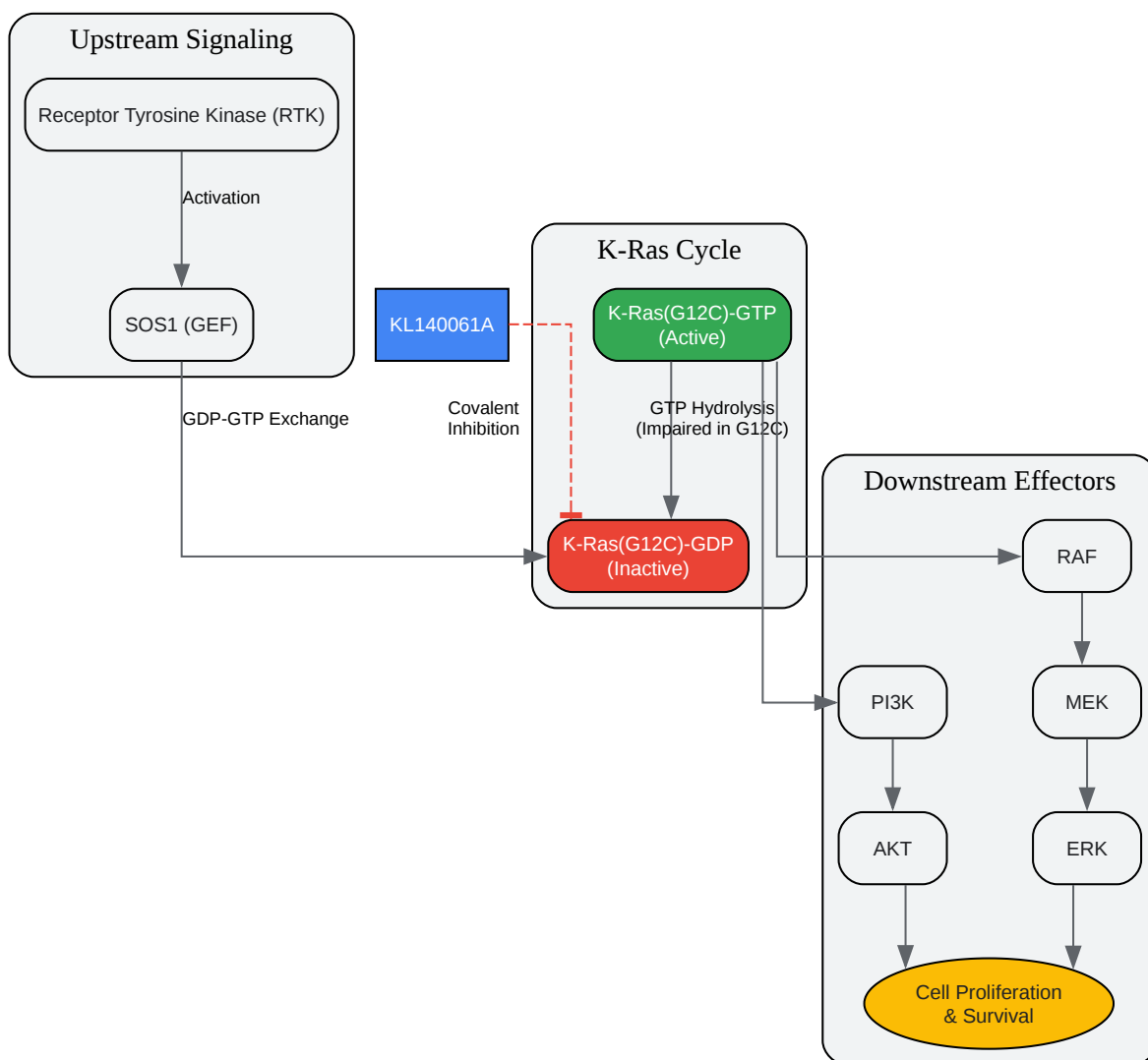
KL140061A is a covalent inhibitor that specifically targets the cysteine residue of the K-Ras(G12C) mutant. This mutation results in a constitutively active K-Ras protein, leading to uncontrolled cell proliferation through downstream signaling pathways such as the MAPK and PI3K pathways.

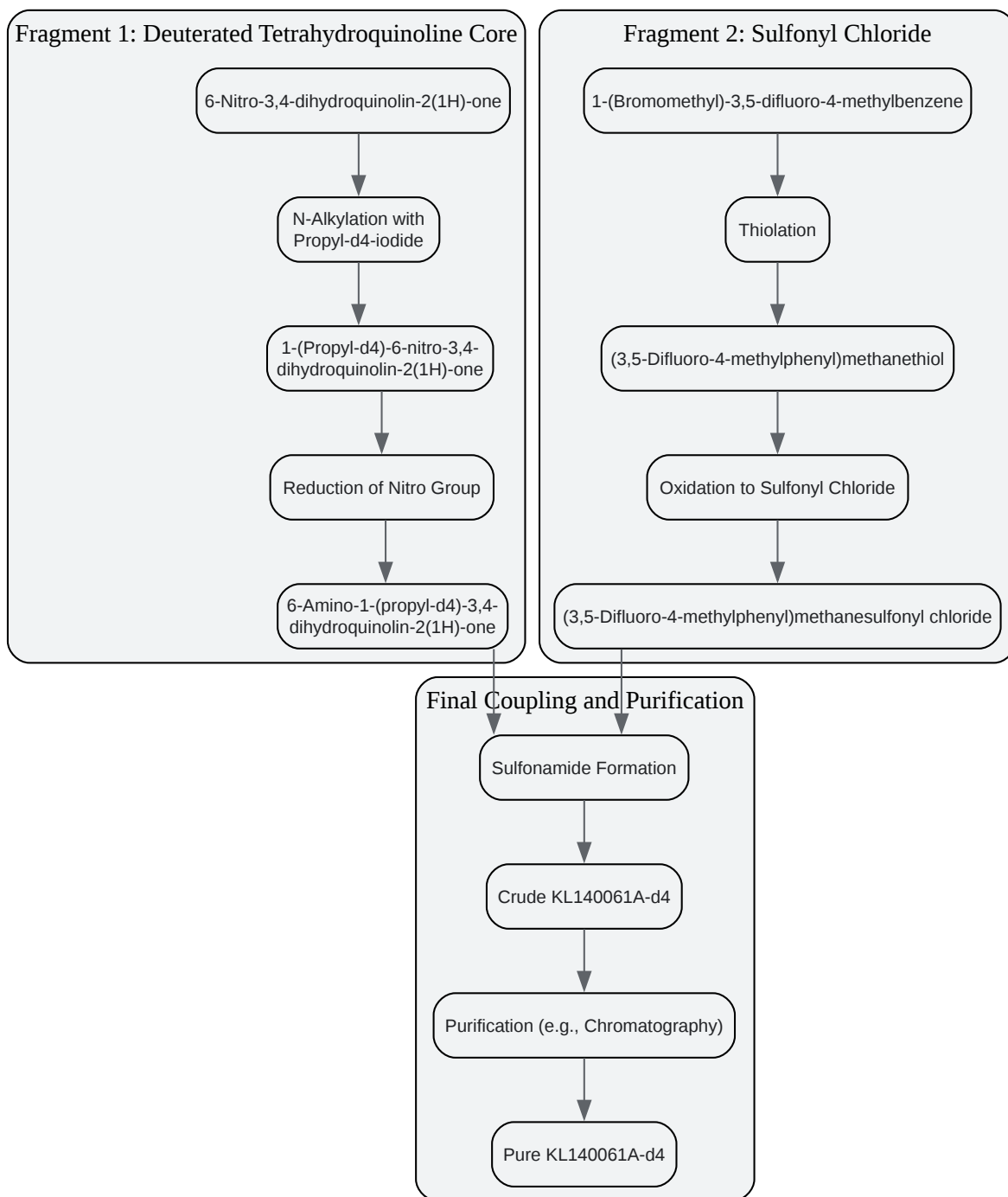
By forming a covalent bond with the mutant cysteine, KL140061A locks the K-Ras(G12C) protein in an inactive, GDP-bound state. This prevents the exchange of GDP for GTP, thereby

inhibiting the activation of downstream effector proteins like RAF and PI3K and ultimately blocking the oncogenic signaling cascade.

## K-Ras(G12C) Signaling Pathway and Inhibition

The following diagram illustrates the simplified K-Ras signaling pathway and the mechanism of inhibition by a covalent inhibitor like KL140061A.





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## References

- 1. theclinivex.com [theclinivex.com]
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